molecular formula C15H10Cl2N2O4 B195749 2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide CAS No. 180854-85-7

2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide

Cat. No.: B195749
CAS No.: 180854-85-7
M. Wt: 353.2 g/mol
InChI Key: YBAJRIMWOFPRTG-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes chloro, benzoyl, and nitro functional groups. Its molecular formula is C15H10Cl2N2O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide typically involves multiple steps, starting from readily available raw materials. One common method involves the nitration of a suitable aromatic compound, followed by chlorination and acylation reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This may involve continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can convert nitro groups to amino groups.

    Substitution: This reaction can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

    Substitution: Common reagents include nucleophiles such as amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide
  • 2-Iodo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide
  • N-Benzyl-5-bromo-2-chlorobenzamide

Uniqueness

2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-chloro-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O4/c16-8-14(20)18-13-6-5-9(19(22)23)7-11(13)15(21)10-3-1-2-4-12(10)17/h1-7H,8H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAJRIMWOFPRTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90509759
Record name 2-Chloro-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90509759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180854-85-7
Record name 2-(2-Chloroacetamido)-5-nitro-2'-chlorobenzophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180854857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90509759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Chloroacetamido)-5-nitro-2′-chlorobenzophenone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRW3BG4SL9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: What is the significance of using 2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide in the synthesis of clonazepam?

A1: This compound serves as a crucial precursor in the described clonazepam synthesis []. Converting it to 2-(2-iodoacetamido)-5-nitro-2'-chlorobenzophenone via iodine substitution allows for the subsequent introduction of the nitrogen-containing heterocycle present in clonazepam. This specific synthetic route, as highlighted in the abstract, offers advantages in terms of minimizing impurities and achieving a commercially viable process.

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